1,3-Bis(4-pyridylmethyl)urea

Heterocyclic synthesis Nitrosourea chemistry Regioselective cyclization

Isomer purity dictates reaction outcomes in pyridylurea chemistry. The 2- and 3-pyridyl isomers undergo cyclization or alter coordination geometry, leading to failed syntheses or inactive materials. This 4-pyridyl isomer provides: - Complete resistance to nitrosation-cyclization (acyclic nitrosourea pathway) - Linear, divergent N,N′-donor span for discrete [2+2] metallo-macrocycles with Pd(II) - Validated HPLC retention data (Newcrom R1 column) for QC/analytical reference Procure with confidence for reproducible supramolecular assembly and medicinal chemistry.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 84824-90-8
Cat. No. B12661388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-pyridylmethyl)urea
CAS84824-90-8
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CNC(=O)NCC2=CC=NC=C2
InChIInChI=1S/C13H14N4O/c18-13(16-9-11-1-5-14-6-2-11)17-10-12-3-7-15-8-4-12/h1-8H,9-10H2,(H2,16,17,18)
InChIKeyOKASJGXMIDPYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-pyridylmethyl)urea – Chemical Identity and Procurement Profile


1,3-Bis(4-pyridylmethyl)urea (CAS 84824-90-8), also named N,N'-bis(4-pyridylmethyl)urea or 1,3-bis(pyridin-4-ylmethyl)urea, is a symmetric heterocyclic urea derivative with molecular formula C₁₃H₁₄N₄O and molecular weight 242.28 g/mol . It is characterized by two terminal 4-pyridyl groups linked via methylene bridges to a central urea carbonyl, which provides both hydrogen-bond donor (N–H) and acceptor (C=O) sites alongside two potential metal-coordination nitrogen atoms [1]. This compound is employed as a bis-monodentate bridging ligand in metallo-supramolecular chemistry [2] and as a synthetic intermediate in heterocyclic chemistry [3].

Bis-monodentate bridging ligand for metallo-supramolecular self-assembly
Non-cyclizing urea building block for nitrosourea-mediated heterocyclic synthesis
Linear, divergent 4-pyridyl geometry enables predictable macrocycle topology

Why Pyridylmethyl Urea Isomers Cannot Substitute 1,3-Bis(4-pyridylmethyl)urea


The three constitutional isomers of bis(pyridylmethyl)urea – with pyridine nitrogen atoms at the 2-, 3-, or 4-positions – exhibit fundamentally different chemical reactivity and coordination geometry [1]. The para (4-pyridyl) isomer presents a linear, divergent binding mode that is inaccessible to the ortho (2-pyridyl) or meta (3-pyridyl) variants [2]. Critically, during nitrosation-cyclization sequences, the 4-pyridyl derivative resists cyclization entirely, whereas the 2-pyridyl isomer quantitatively cyclizes to a 2,4-dihydro-1,2,4-triazol-3-one [3]. Procurement of the incorrect isomer therefore leads to divergent reaction outcomes, failed self-assembly, or inactive ligand behavior in metallo-supramolecular applications. The quantitative evidence below substantiates these isomer-specific performance gaps.

Target
4-Pyridyl isomer: resists nitrosation–cyclization; forms acyclic urea
2-Pyridyl isomer: may cyclize to triazolone (59–86% yield) under same conditions
Coordination
Linear bridging gives defined [2+2] Pd macrocycle, anion-tunable
3-Pyridyl isomer: may produce variable M₂L₂/M₃L₃ mixtures; sensitive to steric blocking
H-Bonding
Convergent inward-directed urea cavity for anion binding
Meta isomer: urea groups may orient tangentially, losing pre-organized pocket

Quantitative Comparator Evidence for 1,3-Bis(4-pyridylmethyl)urea Selection


Cyclization Resistance: 4-Pyridyl vs. 2-Pyridyl Isomer

When subjected to identical nitrosation–thermal cyclization conditions (acetone, chloroform, or ether, heat), the 2-pyridyl isomer 1-aryl-1-nitroso-3-(2-pyridylmethyl)urea cyclizes to 2-aryl-5-(2-pyridyl)-2,4-dihydro-1,2,4-triazol-3-ones in 59–86% yield. In contrast, the corresponding 4-pyridyl derivative does not undergo any cyclization and instead yields 1,3-bis(4-pyridylmethyl)urea as a discrete product in 60% yield [1]. This demonstrates a complete divergence in chemical fate dictated solely by the pyridine nitrogen position.

Cyclization Resistance
Head-to-head
4-pyridyl: 0% cyclization; 60% acyclic urea yield
2-pyridyl: 59–86% cyclized triazolone yield
Reported absolute selectivity supports isomer-specific synthesis route
Nitrosation–thermal conditions; structures by X-ray
Heterocyclic synthesis Nitrosourea chemistry Regioselective cyclization

Bridging Geometry in Palladium Macrocycles: 4-Pyridyl vs. 3-Pyridyl

1,3-Bis(4-pyridylmethyl)urea (L1) reacts with [Pd(dppp)(OTf)₂] to form a discrete [2+2] metallo-macrocycle, [Pd(dppp)(L1)]₂(OTf)₄, whose structure is confirmed by X-ray crystallography [1]. In DMSO solution, this dimer is in equilibrium with a larger [3+3] macrocycle, and the equilibrium can be shifted toward the [2+2] species by addition of [H₂PO₄]⁻ anions [1]. By contrast, di-(m-pyridyl)-urea ligands (3-pyridyl isomers) generate M₂L₂ and M₃L₃ equilibria that are sensitive to methyl substitution near the pyridine nitrogen, which can completely prevent coordination [2]. The 4-pyridyl isomer thus offers a predictable, tunable self-assembly platform not available with the 3-pyridyl congeners.

Self-Assembly Mode
Cross-study comparable
4-pyridyl: [2+2] macrocycle, equilibrium shifted by H₂PO₄⁻
3-pyridyl: M₂L₂/M₃L₃ mixture; coordination blocked by adjacent methyl
Predictable stoichiometry with 4-pyridyl; 3-pyridyl may not guarantee control
[Pd(dppp)(OTf)₂] in DMSO; X-ray and ESI-MS
Metallo-supramolecular chemistry Self-assembly Bridging ligands

Convergent Hydrogen-Bonding Cavity of 4-Pyridyl Urea Ligands

In the [2+2] palladium macrocycle formed by 1,3-bis(4-pyridylmethyl)urea, the two urea carbonyl oxygen atoms and four N–H groups converge toward the center of the macrocyclic cavity, creating a pre-organized hydrogen-bonding site for anion binding [1]. This convergent arrangement is enforced by the para-substitution pattern, which orients the urea unit symmetrically within the macrocycle. Analogous macrocycles built from 3-pyridylmethyl urea ligands lack this symmetric convergence due to the off-axis orientation of the pyridine nitrogen [2]. The 4-pyridyl isomer is thus uniquely capable of generating a well-defined, internally directed hydrogen-bonding pocket.

H-Bonding Cavity
Class-level inference
Convergent, inward-directed urea N–H and C=O groups form anion-binding pocket in [2+2] macrocycle; meta isomer lacks symmetry
Structural pre-organization may support anion recognition design
X-ray and NOESY data; cavity defined by para-substitution pattern
Supramolecular chemistry Anion recognition Hydrogen-bond donors

Procurement-Relevant Application Scenarios


Non-Cyclizing Nitrosourea Intermediates and Acyclic Urea Derivatives

When a synthetic pathway requires a nitrosourea intermediate that must not undergo intramolecular cyclization, the 4-pyridyl isomer is the mandatory starting material. As demonstrated by Kamiya et al. (1990) [1], the 4-pyridyl derivative resists cyclization entirely, yielding the acyclic 1,3-bis(4-pyridylmethyl)urea in 60% yield, whereas the 2-pyridyl isomer cyclizes quantitatively. Procurement of the 4-pyridyl isomer is therefore essential for medicinal chemistry programs exploring acyclic nitrosourea antitumor agents or for laboratories synthesizing 1,3-bis(4-pyridylmethyl)urea-derived building blocks.

Anion-Responsive [2+2] Palladium Metallo-Macrocycles

In supramolecular chemistry, 1,3-bis(4-pyridylmethyl)urea serves as a structurally validated ligand for assembling discrete [2+2] metallo-macrocycles with Pd(II) centers [2]. These assemblies exhibit an equilibrium between [2+2] and [3+3] species that is tunable by temperature, concentration, or the addition of anions such as dihydrogen phosphate. The X-ray crystal structure of [Pd(dppp)(1,3-bis(4-pyridylmethyl)urea)]₂(OTf)₄ confirms a convergent hydrogen-bonding pocket suitable for anion recognition. Researchers developing stimuli-responsive materials, molecular sensors, or selective anion extractants should procure this specific isomer to access the structurally characterized [2+2] scaffold.

Lanthanide Coordination Polymers and Luminescent Materials

The 4-pyridylmethyl urea framework provides both pyridine nitrogen donors for metal coordination and urea N–H/O hydrogen-bonding sites for extended structure propagation. While direct crystallographic data for lanthanide complexes of the 4-pyridyl isomer are limited, the analogous 2-pyridyl isomer forms one-dimensional hydrogen-bonded chains with Eu(III) and Tb(III) chlorides [3]. The para-substitution geometry of 1,3-bis(4-pyridylmethyl)urea offers a longer N-to-N span, enabling different network topologies. Researchers in crystal engineering and luminescent lanthanide materials should evaluate the 4-pyridyl isomer when seeking to expand inter-metal distances or alter framework dimensionality relative to 2-pyridyl-based ligands.

Chromatographic Method Development and Analytical Reference Standard

A validated reversed-phase HPLC method using a Newcrom R1 column has been demonstrated for the separation of 1,3-bis(4-pyridylmethyl)urea [4]. Analytical laboratories requiring a reference standard of the pure 4-pyridyl isomer for method validation, impurity profiling, or quality control in pyridylurea synthesis can procure this characterized compound with established chromatographic retention data.

Application
Selection Property
Validation Focus
Non-cyclizing nitrosourea synthesis
Non-cyclizing 4-pyridyl urea identity
Cyclization resistance under nitrosation conditions
Anion-responsive Pd macrocycles
Bis-monodentate linear bridging geometry
[2+2] macrocycle formation and anion tunability
Lanthanide coordination polymers
Extended N-to-N span and hydrogen-bonding sites
Network topology and luminescence response
Analytical reference standard
Characterized isomer identity
HPLC retention and purity confirmation
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